molecular formula C39H54O13 B1683545 Zaragozic acid B CAS No. 146389-61-9

Zaragozic acid B

Cat. No.: B1683545
CAS No.: 146389-61-9
M. Wt: 730.8 g/mol
InChI Key: VFZAKIFLDMCTJV-NZHUAJKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zaragozic Acid B is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis. This compound, along with its analogs, was first isolated from an unidentified sterile fungal culture and has since been studied for its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid B involves a complex series of steps, primarily focusing on constructing the 4,8-dioxabicyclo[3.2.1]octane core. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . The synthetic process includes multiple oxidation steps catalyzed by non-heme-iron-dependent enzymes and a copper-dependent oxygenase .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Zaragozic Acid B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified zaragozic acid derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

Zaragozic Acid B exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing sterol synthesis. The compound also mildly inhibits Ras farnesyl-protein transferase, affecting various cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

146389-61-9

Molecular Formula

C39H54O13

Molecular Weight

730.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-1-[(E)-4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl]-6-[(6E,12E)-tetradeca-6,12-dienoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)/b5-4+,11-10+,22-18+/t26?,27?,30?,31-,32-,33-,37+,38-,39+/m1/s1

InChI Key

VFZAKIFLDMCTJV-NZHUAJKLSA-N

SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Isomeric SMILES

C/C=C/CCCC/C=C/CCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)C/C=C/C3=CC=CC=C3)O)O

Canonical SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaragozic acid B
Reactant of Route 2
Zaragozic acid B
Reactant of Route 3
Zaragozic acid B
Reactant of Route 4
Zaragozic acid B
Reactant of Route 5
Zaragozic acid B
Reactant of Route 6
Zaragozic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.